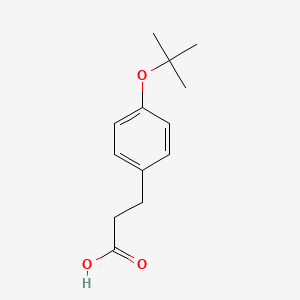

3-(4-(tert-Butoxy)phenyl)propanoic acid

Katalognummer B3188425

Molekulargewicht: 222.28 g/mol

InChI-Schlüssel: LRZTWGHLBQKZBJ-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US04167508

Procedure details

2.86 g (8 mmol) of 3-(4-tert.butoxyphenyl)-propionic acid 4-nitrobenzyl ester in 500 ml of dioxan are saponified while stirring with 8 ml of 2-N sodium hydroxide for 2 hours at 70° C. and for 12 hours at room temperature. After acidifying the solution with an equivalent amount of 1-N hydrochloric acid, the organic solvent is almost completely removed in vacuo and the residue partitioned between 40 ml of 0.5-N potassium hydrogen carbonate solution and diethyl ether. After cooling, the aqueous phase is cautiously acidified with 1-N hydrochloric acid and extracted several times with ethyl acetate. The combined organic phases are washed neutral with water, dried over sodium sulphate and evaporated in vacuo. A solution of the residue in heptane is filtered and evaporated to dryness in vacuo. There is obtained 3-(4-tert.butoxyphenyl)-propionic acid in the form of a crystalline residue of melting point 29°-31° C. The product is chromatographically pure in cyclohexane/chloroform/acetic acid (45:45:10). The yield amounts to 1.3 g (73% of theory).

Name

3-(4-tert.butoxyphenyl)-propionic acid 4-nitrobenzyl ester

Quantity

2.86 g

Type

reactant

Reaction Step One

[Compound]

Name

2-N

Quantity

8 mL

Type

reactant

Reaction Step Two

[Compound]

Name

1-N

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[N+](C1C=CC(C[O:9][C:10](=[O:24])[CH2:11][CH2:12][C:13]2[CH:18]=[CH:17][C:16]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[CH:15][CH:14]=2)=CC=1)([O-])=O.[OH-].[Na+].Cl>O1CCOCC1>[C:20]([O:19][C:16]1[CH:15]=[CH:14][C:13]([CH2:12][CH2:11][C:10]([OH:24])=[O:9])=[CH:18][CH:17]=1)([CH3:23])([CH3:21])[CH3:22] |f:1.2|

|

Inputs

Step One

|

Name

|

3-(4-tert.butoxyphenyl)-propionic acid 4-nitrobenzyl ester

|

|

Quantity

|

2.86 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(COC(CCC2=CC=C(C=C2)OC(C)(C)C)=O)C=C1

|

Step Two

[Compound]

|

Name

|

2-N

|

|

Quantity

|

8 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

[Compound]

|

Name

|

1-N

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the organic solvent is almost completely removed in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue partitioned between 40 ml of 0.5-N potassium hydrogen carbonate solution and diethyl ether

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted several times with ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic phases are washed neutral with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulphate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated in vacuo

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

A solution of the residue in heptane is filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness in vacuo

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)OC1=CC=C(C=C1)CCC(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |